molecular formula C9H17NO2 B14627673 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol CAS No. 57617-75-1

9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B14627673
CAS No.: 57617-75-1
M. Wt: 171.24 g/mol
InChI Key: NIEBUGNXKVOUCP-UHFFFAOYSA-N
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Description

9-Methyl-9-azabicyclo[331]nonane-2,6-diol is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the activation of the N, O-acetal moiety with boron trichloride in the presence of a bulky base, such as 2,6-di-tert-butyl-4-methylpyridine. This generates a sulfonyliminium ion, which is then intramolecularly attacked by a silyl enolate to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-9-azabicyclo[331]nonane-2,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

57617-75-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C9H17NO2/c1-10-6-2-4-8(11)7(10)3-5-9(6)12/h6-9,11-12H,2-5H2,1H3

InChI Key

NIEBUGNXKVOUCP-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC(C1CCC2O)O

Origin of Product

United States

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